Patented Process Specification: Methyl Ester vs. Alkyl Ester Generalizations for Therapeutic Intermediate Production
The methyl ester is the designated starting material in the patented process (EP0130882) for producing bicyclo[3.2.1]octane-3-carboxylic acid derivatives claimed for therapeutic use [1]. The patent specifically claims the step of 'converting methyl 8-oxo-bicyclo(3.2.1.)octane-3-carboxylate' to the corresponding acid, establishing a regulatory and intellectual property framework that favors this exact ester [1]. No analogous claim explicitly centers on the ethyl or other alkyl esters, making the methyl ester the only de-risked entry point for anyone intending to operate within the freedom-to-operate boundaries of this process patent.
| Evidence Dimension | Patent-specified synthetic intermediate for a therapeutic lead series |
|---|---|
| Target Compound Data | Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate is the only ester explicitly named as a reactant in the claims |
| Comparator Or Baseline | Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate (CAS 1824111-74-1) is not mentioned in the patent claims |
| Quantified Difference | Qualitative: Explicitly claimed vs. unclaimed intermediate status |
| Conditions | Patent EP0130882A3, Process Claims for Contracting State AT |
Why This Matters
For process chemists scaling toward a patented therapeutic agent, using the methyl ester provides the greatest freedom to operate and the closest alignment with the originally validated route.
- [1] Sanofi SA. (1985). Bicyclo(3.2.1)octane carboxylic-acid derivatives, manufacture and use for therapy. European Patent EP0130882A3. View Source
